molecular formula C9H6BrNO3 B3039698 6-Bromo-5-methylisatoic anhydride CAS No. 127489-40-1

6-Bromo-5-methylisatoic anhydride

Cat. No.: B3039698
CAS No.: 127489-40-1
M. Wt: 256.05 g/mol
InChI Key: YJGQMOHSMXORSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isatoic anhydrides, including 6-Bromo-5-methylisatoic anhydride, typically involves the reaction of anthranilic acids with carbonyl sources such as phosgene, triphosgene, or ethyl chloroformate . These reactions are generally carried out under controlled conditions to ensure the formation of the desired anhydride.

Industrial Production Methods: Industrial production methods for isatoic anhydrides often involve the use of safer and more efficient reagents to minimize the risks associated with toxic substances like phosgene. For instance, the use of hydrogen peroxide in an acid medium has been explored as an alternative method .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylisatoic anhydride can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted isatoic anhydrides .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Bromo-5-methylisatoic anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These substituents can influence the compound’s reactivity, making it suitable for specific applications that other isatoic anhydrides may not be able to fulfill .

Biological Activity

6-Bromo-5-methylisatoic anhydride is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and biological activity. This article explores its chemical properties, biological interactions, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

This compound is characterized by the presence of a bromine atom and a methyl group on its isatoic anhydride structure. This configuration contributes to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC_10H_8BrNO_3
Molecular Weight272.08 g/mol
CAS Number127489-40-1
SolubilitySoluble in organic solvents

The biological activity of this compound primarily arises from its ability to act as an electrophile . It can form covalent bonds with nucleophilic amino acids in proteins, leading to modifications that may alter protein function. This mechanism is crucial in various biological processes, including enzyme inhibition and signal transduction pathways.

Key Mechanisms:

  • Electrophilic Attack : The compound can react with thiol groups in cysteine residues, potentially leading to enzyme inhibition.
  • Covalent Bond Formation : This interaction modifies the target proteins, impacting their biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells. The presence of bromine enhances these effects by influencing the compound's reactivity and interaction with cellular targets .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the cytotoxic effects of halogenated isatins on cancer cell lines. The results indicated that bromine substitution at specific positions significantly enhanced antiproliferative activity compared to non-halogenated analogs .
  • Mechanistic Insights : Research into the mechanism of action revealed that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .
  • Protein Interaction Studies : Investigations into how this compound interacts with proteins have shown that it can modify key residues involved in enzymatic activity, leading to altered metabolic functions .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with analogous compounds.

Table 2: Comparison of Isatoic Anhydrides

CompoundStructure FeaturesBiological Activity
This compound Bromine and methyl substitutionsAntiproliferative, enzyme inhibition
5-Bromoisatoic anhydride Lacks methyl groupModerate biological activity
Isatoic anhydride No halogen or methyl substitutionsLow biological activity

Properties

IUPAC Name

5-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-2-3-5-6(7(4)10)8(12)14-9(13)11-5/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGQMOHSMXORSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)OC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5-methyl-isatoic anhydride (9.2 g, 0.052 mol) in a mixture of glacial acetic acid (60 mL) and TFA (30 mL), bromine (9.9 g, 0.062 mol) was added under stirring at 5° C. Reaction mixture warmed to room temperature and stirred˜5 hours. Poured in cold water and yellow ppt filtered and washed with water and dried. Yield: 12.09 g, 90%.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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